molecular formula C18H25N7O B5640949 5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine

5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine

Cat. No. B5640949
M. Wt: 355.4 g/mol
InChI Key: PUVBMTPDVCWFGY-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that feature complex structures involving pyrazinyl, piperazinyl, and pyrimidinamine components. These elements are often explored for their potential in medicinal and pharmaceutical applications due to their diverse biological activities.

Synthesis Analysis

Hybrid catalysts play a crucial role in synthesizing complex compounds, including those with pyranopyrimidine scaffolds, which are similar to the target compound. The use of hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts facilitates the development of lead molecules through one-pot multicomponent reactions, highlighting the synthetic versatility and the challenges associated with these structures (Parmar, Vala, & Patel, 2023).

Molecular Structure Analysis

The structural analysis of compounds like the target often involves exploring their molecular frameworks, such as the pyrazolo[1,5-a]pyrimidine scaffold, which has shown a broad range of medicinal properties. The structure-activity relationship (SAR) studies on such scaffolds provide insights into developing potential drug candidates, emphasizing the importance of these structural analyses in medicinal chemistry (Cherukupalli et al., 2017).

Chemical Reactions and Properties

The reactivity and properties of compounds containing pyrazinyl, piperazinyl, and pyrimidinamine moieties are influenced by their functional groups and the overall molecular architecture. These compounds participate in various chemical reactions, leading to the formation of heterocyclic compounds with potential therapeutic applications. Understanding these reactions and properties is crucial for designing molecules with desired biological activities.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of compounds like the target molecule, are essential for their practical application in medicinal chemistry. These properties are determined by the compound's molecular structure and influence its behavior in biological systems.

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules, potential for forming derivatives, and susceptibility to transformations under different conditions, are critical for the medicinal application of these compounds. For instance, the synthesis and reactivity of pyranopyrimidine derivatives demonstrate the chemical versatility and potential for developing new drugs (Borah, Dwivedi, & Chowhan, 2021).

properties

IUPAC Name

[2-(dimethylamino)-4-methylpyrimidin-5-yl]-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-12-10-19-14(3)16(21-12)24-6-8-25(9-7-24)17(26)15-11-20-18(23(4)5)22-13(15)2/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVBMTPDVCWFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N2CCN(CC2)C(=O)C3=CN=C(N=C3C)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine

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